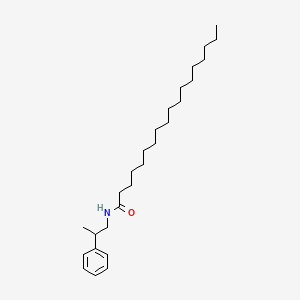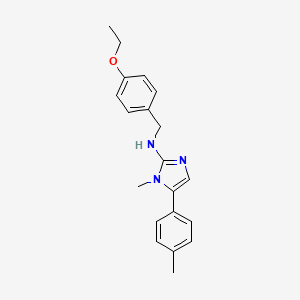
N-(2-phenylpropyl)octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylpropyl)octadecanamide is an organic compound with the molecular formula C27H47NO It is a secondary amide, characterized by the presence of a phenylpropyl group attached to the nitrogen atom and an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)octadecanamide typically involves the reaction of octadecanoic acid with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylpropyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(2-phenylpropyl)octadecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the formulation of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenylpropyl)octadecanamide involves its interaction with specific molecular targets. The phenylpropyl group may interact with hydrophobic pockets in proteins or enzymes, while the amide bond can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-octadecanamide: Similar in structure but lacks the phenylpropyl group.
N-(2-phenylethyl)octadecanamide: Similar but with a phenylethyl group instead of phenylpropyl.
N-(2-phenylpropyl)hexadecanamide: Similar but with a shorter hexadecanamide chain.
Uniqueness
N-(2-phenylpropyl)octadecanamide is unique due to the presence of both a long octadecanamide chain and a phenylpropyl group. This combination of structural features imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C27H47NO |
|---|---|
Molecular Weight |
401.7 g/mol |
IUPAC Name |
N-(2-phenylpropyl)octadecanamide |
InChI |
InChI=1S/C27H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29)28-24-25(2)26-21-18-17-19-22-26/h17-19,21-22,25H,3-16,20,23-24H2,1-2H3,(H,28,29) |
InChI Key |
RVZRCFDTNFWTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15020290.png)

![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B15020300.png)
![2-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15020313.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B15020321.png)
![2-amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15020323.png)
![4-chloro-N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B15020339.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15020340.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15020342.png)
![4-(1,3-benzothiazol-2-yl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B15020343.png)
![4-Bromo-2-[(E)-[(4-{4-[(E)-[(2-chlorophenyl)methylidene]amino]benzenesulfonyl}phenyl)imino]methyl]phenol](/img/structure/B15020348.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15020355.png)
![bis(4-{(E)-[(4-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15020360.png)
